molecular formula C15H12N2O3 B7538148 2-[2-(1-Methylpyrrol-3-yl)-2-oxoethyl]isoindole-1,3-dione

2-[2-(1-Methylpyrrol-3-yl)-2-oxoethyl]isoindole-1,3-dione

Cat. No. B7538148
M. Wt: 268.27 g/mol
InChI Key: UNVUHCSSXRLJJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(1-Methylpyrrol-3-yl)-2-oxoethyl]isoindole-1,3-dione is a chemical compound that has been studied extensively due to its potential applications in scientific research. This compound is also known as MI-2 and has been found to have various biochemical and physiological effects.

Mechanism of Action

MI-2 inhibits the activity of menin by binding to a specific site on the protein. This binding prevents menin from interacting with other proteins, which is necessary for its normal function. By inhibiting menin activity, MI-2 may be able to prevent the development and progression of certain types of cancer.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research and anti-inflammatory therapy, MI-2 has also been found to have other biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in certain cancer cells and to inhibit the growth of tumor cells. MI-2 has also been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of MI-2 is its specificity for menin, which makes it a useful tool for studying the role of this protein in cancer development. However, MI-2 has some limitations as well. It is relatively unstable and can degrade over time, which can make it difficult to work with in lab experiments. Additionally, MI-2 has not yet been extensively studied in vivo, so its potential effects on living organisms are not yet fully understood.

Future Directions

There are many potential future directions for research involving MI-2. One area of interest is the development of more stable analogs of MI-2 that can be used more easily in lab experiments. Another area of interest is the study of MI-2's potential applications in the treatment of neurodegenerative diseases. Finally, further research is needed to fully understand the potential effects of MI-2 on living organisms and to determine its safety and efficacy as a therapeutic agent.

Synthesis Methods

The synthesis of 2-[2-(1-Methylpyrrol-3-yl)-2-oxoethyl]isoindole-1,3-dione involves the reaction of 3-methylpyrrole with maleic anhydride in the presence of a catalyst. The resulting product is then treated with hydrazine hydrate to yield MI-2.

Scientific Research Applications

MI-2 has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the activity of a protein called menin, which is involved in the development of certain types of cancer. MI-2 has also been found to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.

properties

IUPAC Name

2-[2-(1-methylpyrrol-3-yl)-2-oxoethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-16-7-6-10(8-16)13(18)9-17-14(19)11-4-2-3-5-12(11)15(17)20/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVUHCSSXRLJJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1)C(=O)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(1-Methylpyrrol-3-yl)-2-oxoethyl]isoindole-1,3-dione

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